molecular formula C9H14O2 B2575802 3-Cyclopropanecarbonyloxane CAS No. 1472668-82-8

3-Cyclopropanecarbonyloxane

Cat. No. B2575802
CAS RN: 1472668-82-8
M. Wt: 154.209
InChI Key: IKOXABGODVICSC-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonyloxane is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is used for research purposes .


Physical And Chemical Properties Analysis

3-Cyclopropanecarbonyloxane has a molecular weight of 154.21 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis of Donor-Acceptor Cyclopropanes

Donor-acceptor cyclopropanes are crucial for the synthesis of diverse molecules due to their unique structural and electronic properties. The introduction of electron-donating and electron-withdrawing substituents into the cyclopropane ring enhances its reactivity, making these compounds valuable building blocks in organic synthesis. Key methods for their synthesis include reactions of nucleophilic alkenes with diazo compounds and iodonium ylides, the Corey-Chaykovsky reaction, cycloalkylation of CH-acids, and the Simmons-Smith reaction among others (Tomilov et al., 2018).

Chiral Auxiliary and Protecting Group for Boronic Acids

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been employed as an efficient chiral auxiliary in the cyclopropanation of alkenylboronic esters, enabling the chromatographic separation of diastereoisomers and subsequent transformations, which lead to boron-containing functionalized bicyclopropanes. This demonstrates the utility of cyclopropanes in synthetic organic chemistry, particularly in the development of chiral molecules (Luithle & Pietruszka, 2000).

Potent Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase

3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one has been identified as a potent, low molecular weight, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, with an IC50 value of 30 nM. The compound's inhibition activity is attributed to the presence of two carbonyl groups, indicating its potential application in the development of herbicides or drugs targeting this enzyme (Lin et al., 2000).

properties

IUPAC Name

cyclopropyl(oxan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOXABGODVICSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropanecarbonyloxane

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